molecular formula C6H12O3 B144787 Ethyl 3-hydroxybutyrate CAS No. 5405-41-4

Ethyl 3-hydroxybutyrate

Cat. No. B144787
CAS RN: 5405-41-4
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybutyrate is a compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is also a component of kiwi fruit aroma and can be produced through biotransformation processes using microorganisms such as yeast 10. The compound has two enantiomers, (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-hydroxybutyrate, which are relevant in the context of chiral drug synthesis .

Synthesis Analysis

The synthesis of ethyl 3-hydroxybutyrate can be achieved through different methods. One approach involves the microbial reduction of ethyl acetoacetate by bakers' yeast or the fungus Geotrichum candidum, which yields the (S)- or (R)-enantiomer, respectively . Another method includes the stereoinversion of (R)-ethyl 3-hydroxybutyrate to its (S)-enantiomer through a mesylate intermediate . Additionally, a technical synthesis starting from acetophenone and diethyl oxalate has been described, which involves chemo- and enantioselective hydrogenation .

Molecular Structure Analysis

The molecular structure of ethyl 3-hydroxybutyrate is characterized by the presence of an ethyl ester group and a hydroxy group on the butyrate chain. The stereochemistry of the hydroxy group is crucial for its applications in pharmaceutical synthesis, as the enantiomers can have different biological activities .

Chemical Reactions Analysis

Ethyl 3-hydroxybutyrate can undergo various chemical reactions, including hydrogenation and hydrolysis. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate can yield ethyl 2-hydroxy-4-arylbutyrate, which upon hydrolysis provides the corresponding hydroxy acid . The compound can also be synthesized through asymmetric hydrogenation of precursors like ethyl 4-chloro-acetoacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-hydroxybutyrate are influenced by its functional groups and stereochemistry. The compound's enantiomers can be separated and identified using techniques such as nuclear magnetic resonance (NMR) . The miscibility and phase behavior of ethyl 3-hydroxybutyrate derivatives can be studied using differential scanning calorimetry (DSC) and solid-state NMR, as demonstrated in blends with poly(ethylene oxide) . The compound's latent ionic nature has been explored in the context of polymerization reactions .

Relevant Case Studies

Case studies involving ethyl 3-hydroxybutyrate include its production through biotransformation processes and its use in the synthesis of chiral drugs. For example, the anaerobic production of (S)-ethyl 3-hydroxybutyrate using Saccharomyces cerevisiae has been investigated for potential integration into biorefinery concepts10. Additionally, the use of microbial esterases for the kinetic resolution of ethyl 3-hydroxybutyrate to produce optically pure enantiomers has been demonstrated as an efficient and environmentally friendly method .

Scientific Research Applications

Biocatalytic Production

Ethyl 3-hydroxybutyrate serves as an important intermediate in the synthesis of various valuable chiral drugs. Its preparation can be efficiently achieved through biocatalytic processes. For instance, microbial esterase WDEst17 has been developed as an efficient biocatalyst for generating (R)-3-hydroxybutyrate, a crucial chiral drug intermediate, achieving a high enantiomeric excess and conversion rate (Wang et al., 2018). Similarly, the microbial reduction of ethyl acetoacetate by bakers' yeast has been shown to yield (S)-ethyl 3-hydroxybutyrate with higher yields and optical purity (Wipf et al., 1983).

Stereoselective Synthesis

Ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemical intermediate used in synthesizing pharmacologically valuable products like L-carnitine, can be produced through stereoselective biotechnology methods. Microfluidic chip reactor systems have shown effectiveness in achieving high enantioselectivity in the synthesis of such compounds (Kluson et al., 2019).

Chemical Synthesis

Chemical methods such as dehydration reactions have been employed for synthesizing ethyl 3-hydroxybutyrate. For example, its preparation from 3-hydroxybutyric acid and ethanol using catalysts and dehydrating agents has been explored, yielding a high productivity rate (Shu-qiancal, 2003).

Pharmaceutical Intermediates

Ethyl 3-hydroxybutyrate is integral in synthesizing various pharmaceutical intermediates. For instance, enzymatic synthesis of 3-hydroxybutyramides from ethyl (±)-3-hydroxybutyrate and aliphatic amines, catalyzed by Candida antartica lipase, leads to high optical yield products, which are then chemically reduced to yield 1,3-aminoalcohols (Garda et al., 1992).

Enantioselective Hydrolysis

Research on Rhodococcus erythropolis has demonstrated its ability to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid. This process involves enantioselective hydrolysis, which could potentially be improved for commercial production of ethyl (S)-4-chloro-3-hydroxybutyrate (Park et al., 2008).

Environmental Applications

Ethyl 3-hydroxybutyrate plays a role in developing environmentally friendly herbicide formulations. For example, its integration into a biodegradable matrix of poly-3-hydroxybutyrate and natural materials has been explored to create eco-friendly, slow-release herbicide formulations (Kiselev et al., 2019).

Safety And Hazards

Ethyl 3-hydroxybutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid . It may be harmful by inhalation, ingestion, or skin absorption and may cause irritation . When handling Ethyl 3-hydroxybutyrate, avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Future Directions

Ethyl 3-hydroxybutyrate shows promising therapeutic properties . It has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It also plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .

properties

IUPAC Name

ethyl 3-hydroxybutanoate
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InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CC(C)O
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Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
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Molecular Weight

132.16 g/mol
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Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl (±)-3-hydroxybutyrate
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Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
Record name ETHYL 3-HYDROXYBUTYRATE
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Product Name

Ethyl 3-hydroxybutyrate

CAS RN

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Record name Butanoic acid, 3-hydroxy-, ethyl ester
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Record name Ethyl (±)-3-hydroxybutyrate
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Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl (±)-3-hydroxybutyrate
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Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
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reactant
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1.5 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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Name
catalyst
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Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
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4 mL
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PHA
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Quantity
10.5 mg
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0.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
B Wipf, E Kupfer, R Bertazzi… - Helvetica Chimica …, 1983 - Wiley Online Library
The production of (S)‐ethyl 3‐hydroxybutyrate (2) from ethyl acetoacetate (1) in higher yields and with higher optical purity than with the usual procedures was achieved by continuous …
Number of citations: 188 onlinelibrary.wiley.com
A Fishman, M Eroshov… - Biotechnology and …, 2001 - Wiley Online Library
An efficient two‐step enzymatic process for production of (R)‐ and (S)‐ethyl‐3‐hydroxybutyrate (HEB), two important chiral intermediates for the pharmaceutical market, was developed …
Number of citations: 50 onlinelibrary.wiley.com
AJ Carnell, R Head, D Bassett, M Schneider - Tetrahedron: Asymmetry, 2004 - Elsevier
… pure (S)-ethyl 3-hydroxybutyrate in ca 100 g quantities starting … of (S)-ethyl 3-hydroxybutyrate and may provide a competitive … the our product (S)-ethyl 3-hydroxybutyrate 2 (57.1 g, 75%) …
Number of citations: 17 www.sciencedirect.com
Y Zhou, R Lu, F Lin, S Chen, QQ He, G Wu, C Huang… - Biomolecules, 2023 - mdpi.com
… Ethyl 3-hydroxybutyrate (EHB) is a commonly used food additive found in wine and Tribolium castaneum. In this study, we investigated the effects of EHB administration in cachectic …
Number of citations: 8 www.mdpi.com
R Hirschmann - 2021 - discovery.ucl.ac.uk
… that the yields and final concentrations of ethyl-3-hydroxybutyrate (E3HB) are similar in … Figure 4-27: Anaerobic model of the production of ethyl 3-hydroxybutyrate ... 162 Figure 4-28: …
Number of citations: 2 discovery.ucl.ac.uk
Y Wang, Y Zhang, Y Hu - Applied biochemistry and biotechnology, 2016 - Springer
… Despite the fact that the two enantiomers of ethyl 3-hydroxybutyrate were hard to be enzymatically resolved before, we successfully resolved racemic ethyl 3-hydroxybutyrate through …
Number of citations: 12 link.springer.com
Y Nakashimada, H Kubota, A Takayose… - Journal of bioscience …, 2001 - Elsevier
… Effects of electron sources and nitrate on production of ethyl 3-hydroxybutyrate (EHB). Reactions were performed in 100 mM phosphate buffer (pH 7.0) containing 100 mM glucose (O), …
Number of citations: 22 www.sciencedirect.com
J Shi, Y Hu, Z Ding - Computational and Theoretical Chemistry, 2011 - Elsevier
The inclusion interactions between permethylated β-cyclodextrin (PMβCD) and enantiomers of ethyl-3-hydroxybutyrate ((R/S)-EHB) were simulated using the semi-empirical PM3 and …
Number of citations: 11 www.sciencedirect.com
R Hirschmann, N Borodkin, F Baganz… - Chemical Engineering …, 2018 - discovery.ucl.ac.uk
… Wipf B., Kupfer E., Beratazzi R., Leuenberger HGW, 1983, Production of (+)-(S)-ethyl 3-hydroxybutyrate and (-)-(r)-ethyl 3-hydroxybutyrate by microbial reduction of ethyl acetoacetate, …
Number of citations: 5 discovery.ucl.ac.uk
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The dianion of (S)-ethyl β-hydroxybutyrate (1) was treated with N -trimethylsilyl Imine 2 to afford β-lactam 4. The same dianion reacted with N -ary1 imine 10 to give β-lactams 11, 12, …
Number of citations: 21 www.sciencedirect.com

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